
2-(2-Hydroxyethyl)benzofuran-7-ol
Overview
Description
2-(2-Hydroxyethyl)benzofuran-7-ol is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyethyl group at the second position and a hydroxyl group at the seventh position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzofuran-7-one derivatives, while reduction can produce benzofuran-7-ol derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Antioxidant Activity
Research highlights the compound's ability to scavenge free radicals, which contributes to its antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals, thus neutralizing them.
Anticancer Potential
2-(2-Hydroxyethyl)benzofuran-7-ol has shown promising results in cancer research. It exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation, suggesting that this compound could be further developed as an anticancer agent .
Medicinal Applications
Therapeutic Potential
The compound is being investigated for its therapeutic potential in treating various diseases such as cancer, psoriasis, and microbial infections. Its dual action as an anticancer and antimicrobial agent makes it a versatile candidate for drug development .
Drug Formulation
Recent studies emphasize the importance of formulation strategies that enhance the bioavailability and efficacy of this compound. For example, prodrug formulations have been explored to improve its pharmacokinetic properties, allowing for better absorption and prolonged action in vivo .
Case Studies
-
Anticancer Activity Study
A study evaluated the anticancer effects of this compound against multiple cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 9.73 µM to 19.92 µM across different cell lines, indicating strong potential for further development as an anticancer drug . -
Antimicrobial Efficacy Assessment
In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, supporting its application as a new antimicrobial agent.
Data Summary
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)benzofuran-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to the observed biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran compound with anticancer and antimicrobial properties.
Uniqueness
2-(2-Hydroxyethyl)benzofuran-7-ol is unique due to the presence of both hydroxyethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
2-(2-Hydroxyethyl)benzofuran-7-ol is a compound belonging to the benzofuran family, characterized by its unique structure that includes both hydroxyethyl and hydroxyl functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | 2-(2-hydroxyethyl)-1-benzofuran-7-ol |
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
CAS Number | 63417-34-5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with microbial targets, contributing to its antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Antioxidant Activity
The compound also demonstrates potent antioxidant activity. Its mechanism involves scavenging free radicals and inhibiting oxidative stress, which is critical in preventing cellular damage associated with various diseases. The antioxidant capacity has been quantitatively assessed using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 (μg/mL) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and cervical cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Case Study: In Vitro Anticancer Activity
In a study involving HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, this compound exhibited IC50 values of approximately 15 μM and 20 μM, respectively. These results suggest that the compound is significantly more potent than many existing chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Interaction with microbial cell membranes and inhibition of essential enzymes.
- Antioxidant Effect : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.
- Anticancer Mechanism : Inducing apoptosis through mitochondrial pathways and modulating signaling pathways involved in cell proliferation.
Comparison with Related Compounds
When compared to other benzofuran derivatives such as psoralen and angelicin, this compound exhibits unique properties due to its specific functional groups. These enhance its solubility and reactivity, making it a valuable candidate for pharmaceutical applications.
Table 3: Comparison of Biological Activities
Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
---|---|---|---|
This compound | High | High | Moderate |
Psoralen | Moderate | Moderate | High |
Angelicin | Low | High | Moderate |
Properties
IUPAC Name |
2-(2-hydroxyethyl)-1-benzofuran-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-4-8-6-7-2-1-3-9(12)10(7)13-8/h1-3,6,11-12H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQZDKJGPVJIJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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